Product packaging for [4-Bromo-2-(methylsulfanyl)phenyl]methanol(Cat. No.:CAS No. 918328-15-1)

[4-Bromo-2-(methylsulfanyl)phenyl]methanol

Cat. No.: B12063027
CAS No.: 918328-15-1
M. Wt: 233.13 g/mol
InChI Key: YECBCSZTZYCUKU-UHFFFAOYSA-N
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Description

[4-Bromo-2-(methylsulfanyl)phenyl]methanol (CAS 918328-15-1) is a high-purity brominated benzyl alcohol derivative of significant value in organic and medicinal chemistry research. This compound, with the molecular formula C 8 H 9 BrOS and a molecular weight of 233.13 g/mol, serves as a versatile synthetic intermediate . The presence of both a bromo substituent and a methylsulfanyl group on the phenyl ring makes it a valuable scaffold for constructing more complex molecules via various cross-coupling reactions and functional group transformations. This chemical is particularly useful in pharmaceutical research for the synthesis of active pharmaceutical ingredients (APIs). Compounds of this structural class are frequently employed in the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives, which are key intermediates in the synthesis of therapeutics such as the antidepressant citalopram . The benzyl alcohol moiety can be further oxidized or serve as a handle for constructing complex molecular architectures, as demonstrated in patent literature detailing the synthesis of potent biologically active molecules . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment is recommended. This product is offered with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Intended Use: For Research and Further Manufacturing use only. Not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9BrOS B12063027 [4-Bromo-2-(methylsulfanyl)phenyl]methanol CAS No. 918328-15-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918328-15-1

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

(4-bromo-2-methylsulfanylphenyl)methanol

InChI

InChI=1S/C8H9BrOS/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5H2,1H3

InChI Key

YECBCSZTZYCUKU-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)Br)CO

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Methylsulfanyl Phenyl Methanol

Historical and Contemporary Approaches to the Synthesis of [4-Bromo-2-(methylsulfanyl)phenyl]methanol

The preparation of this compound can be approached through the reduction of a corresponding carbonyl compound, either an aldehyde or a carboxylic acid. These transformations are fundamental in organic chemistry, with a variety of established and modern reagents available to effect them.

Conventional Synthetic Routes to this compound

Conventional synthesis of this compound would typically involve the reduction of a suitable precursor such as 4-bromo-2-(methylsulfanyl)benzaldehyde (B1529832) or 4-bromo-2-(methylsulfanyl)benzoic acid.

One of the most common and well-established methods for the reduction of aldehydes to primary alcohols is the use of sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comumass.edu This reagent is known for its selectivity in reducing aldehydes and ketones over other functional groups like esters and amides. masterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. umass.edu For the synthesis of this compound, this would involve the direct reduction of 4-bromo-2-(methylsulfanyl)benzaldehyde.

Alternatively, if the starting material is 4-bromo-2-(methylsulfanyl)benzoic acid, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH4) is a potent reagent capable of reducing carboxylic acids and their derivatives to primary alcohols. doubtnut.comtestbook.combyjus.comyoutube.com These reactions are typically performed in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to the high reactivity of LiAlH4 with water and other protic substances. byjus.com The reaction proceeds through an intermediate aldehyde which is immediately further reduced to the alcohol. acs.org

A summary of these conventional routes is presented below:

Starting MaterialReagentSolventProductTypical Conditions
4-bromo-2-(methylsulfanyl)benzaldehydeSodium Borohydride (NaBH4)Methanol or EthanolThis compoundRoom Temperature
4-bromo-2-(methylsulfanyl)benzoic acidLithium Aluminum Hydride (LiAlH4)Diethyl ether or THF (anhydrous)This compoundRoom Temperature, followed by acidic workup

Novel Reagents and Catalyst Systems in this compound Synthesis

Recent advancements in organic synthesis have led to the development of novel reagents and catalyst systems that offer improved selectivity, milder reaction conditions, and enhanced functional group tolerance for the reduction of aldehydes and carboxylic acids.

For the reduction of aldehydes, catalytic hydrogenation is a prominent alternative to metal hydrides. This involves the use of molecular hydrogen (H2) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). ncert.nic.in More recently, iron-based catalysts have gained attention as a more sustainable and earth-abundant option, demonstrating high efficiency and selectivity for aldehyde hydrogenation. acs.org These catalytic methods can offer advantages in terms of atom economy and waste reduction.

In the realm of selective reductions, systems that can chemoselectively reduce aldehydes in the presence of other reducible groups are of significant interest. researchgate.netdigitellinc.com For instance, copper-catalyzed hydrosilylation has been shown to selectively reduce aldehydes. digitellinc.com Furthermore, enzymatic reductions, utilizing whole-cell biocatalysts or isolated enzymes, present a green and highly selective method for the conversion of aldehydes to alcohols. researchgate.net

For the reduction of carboxylic acids, while LiAlH4 remains a staple, milder and more selective methods are continuously being sought. One such approach involves the in-situ activation of the carboxylic acid, for example, as a thioester, followed by reduction with a milder reagent like sodium borohydride. rsc.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact. Key considerations include the use of benign solvents, the development of solvent-free procedures, and the optimization of atom economy and E-factor. greenchemistry-toolkit.org

Solvent-Free and Environmentally Benign Methodologies for this compound

Solvent-free reactions offer significant environmental benefits by reducing solvent waste. The reduction of aldehydes with sodium borohydride can be carried out under solvent-free conditions, often accelerated by techniques such as grinding or ball-milling. acs.org Such methods are not only environmentally friendly but can also lead to faster reaction times and high yields.

The use of environmentally benign solvents is another key aspect of green chemistry. Water is an ideal green solvent, and methods for the reduction of aldehydes in aqueous media have been developed. researchgate.net Biocatalytic reductions, for instance, are often performed in aqueous buffers, offering a sustainable route to alcohols. scielo.org.mx Using vegetable wastes as a source of enzymes for the reduction of benzaldehyde (B42025) derivatives further enhances the green credentials of such processes. scielo.org.mx

Atom Economy and E-Factor Considerations in this compound Production

Atom economy and the Environmental Factor (E-factor) are important metrics for evaluating the "greenness" of a chemical process. chembam.com Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. rsc.org The E-factor is the ratio of the mass of waste generated to the mass of the product. researchgate.net

The reduction of an aldehyde to an alcohol using a hydride reagent like NaBH4 is an addition reaction and, in principle, has a high atom economy. However, the calculation of the E-factor must also take into account all other materials used in the reaction and workup, including solvents and quenching agents.

Below is a theoretical comparison of the atom economy for the synthesis of this compound from its corresponding aldehyde via an addition reaction.

Reaction TypeReactantsDesired ProductByproductsTheoretical Atom Economy
Addition (Reduction)4-bromo-2-(methylsulfanyl)benzaldehyde + [H]This compoundNone (in ideal reaction)100%

In practice, the E-factor for such a reaction will be greater than zero due to the use of solvents, reagents for workup, and any side products. For instance, a typical laboratory-scale reduction might have an E-factor in the range of 5-50, while industrial processes strive for much lower values. chembam.com Catalytic hydrogenation processes generally have a better atom economy and lower E-factor compared to stoichiometric reductions, as the catalyst is used in small amounts and can often be recycled.

Mechanistic Insights into the Formation of this compound

The formation of this compound via the reduction of its corresponding carbonyl precursors proceeds through well-understood mechanistic pathways.

In the case of the reduction of 4-bromo-2-(methylsulfanyl)benzaldehyde with sodium borohydride, the reaction is a nucleophilic addition. tandfonline.com The key step involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This attack breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated by the solvent (e.g., methanol or ethanol) to yield the final primary alcohol, this compound. researchgate.netlibretexts.orgmasterorganicchemistry.com

The mechanism for the reduction of 4-bromo-2-(methylsulfanyl)benzoic acid with lithium aluminum hydride is more complex. pearson.com The first step is an acid-base reaction where the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH4 to produce hydrogen gas and a lithium carboxylate salt. acs.org Subsequently, the carboxylate is reduced. A hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate can then collapse, with the departure of an aluminate species, to form the corresponding aldehyde. However, the aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another equivalent of LiAlH4 via a nucleophilic hydride attack, as described for the aldehyde reduction, to form the primary alcohol after an acidic workup. doubtnut.comacs.orgpearson.com

Reaction Mechanism Elucidation for Key Synthetic Steps of this compound

The key synthetic step in the formation of this compound from its precursors is the reduction of the carbonyl or carboxyl group. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Mechanism for Aldehyde Reduction with Sodium Borohydride:

The reduction of 4-Bromo-2-(methylsulfanyl)benzaldehyde with sodium borohydride proceeds through a two-step mechanism. masterorganicchemistry.com

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a hydride ion, delivered from the borohydride (BH₄⁻) species, on the partially positive carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The newly formed alkoxide is then protonated by the solvent (e.g., methanol or ethanol) in a subsequent workup step, often involving the addition of a mild acid, to yield the final product, this compound. masterorganicchemistry.com

Mechanism for Carboxylic Acid Reduction with Lithium Aluminum Hydride:

The reduction of 4-Bromo-2-(methylsulfanyl)benzoic acid with lithium aluminum hydride is a more complex process. pearson.com

Deprotonation: Initially, the acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.

Formation of an Aluminum Alkoxide: The carboxylate is then reduced by the remaining AlH₃ species. The carbonyl group of the carboxylate coordinates to the aluminum, and a subsequent hydride transfer occurs, leading to a tetrahedral intermediate which then collapses to form an aldehyde.

Reduction of the Aldehyde: The aldehyde formed in situ is immediately reduced by another equivalent of LiAlH₄, following the same nucleophilic attack and alkoxide formation pathway as described for the direct aldehyde reduction.

Hydrolysis: Finally, an aqueous workup with acid is performed to hydrolyze the aluminum alkoxide complex and liberate the primary alcohol, this compound.

Stereochemical Control in this compound Synthesis

The synthesis of this compound does not necessitate stereochemical control. The target molecule is achiral, meaning it does not possess a stereocenter and is superimposable on its mirror image.

A stereocenter is a carbon atom that is bonded to four different substituent groups. In the case of this compound, the benzylic carbon is bonded to a hydrogen atom, a hydroxyl group (-OH), and the 4-bromo-2-(methylsulfanyl)phenyl group. Since two of the substituents on the benzylic carbon are identical (two hydrogen atoms if considering the methylene (B1212753) group as a whole), it is not a stereocenter. Therefore, the reduction of the prochiral carbonyl group of 4-Bromo-2-(methylsulfanyl)benzaldehyde or the carboxyl group of 4-Bromo-2-(methylsulfanyl)benzoic acid does not lead to the formation of a chiral center.

As a result, there are no stereoisomers (enantiomers or diastereomers) of this compound to be selectively synthesized or separated. The synthesis will yield a single, achiral product.

Chemical Transformations and Reactivity of 4 Bromo 2 Methylsulfanyl Phenyl Methanol

Reactions Involving the Benzylic Alcohol Moiety of [4-Bromo-2-(methylsulfanyl)phenyl]methanol

The benzylic alcohol group is a primary site for various chemical modifications, including oxidation, reduction, etherification, esterification, and substitution reactions.

The primary benzylic alcohol in this compound can be oxidized to form either the corresponding aldehyde, 4-bromo-2-(methylsulfanyl)benzaldehyde (B1529832), or the carboxylic acid, 4-bromo-2-(methylsulfanyl)benzoic acid, depending on the oxidant and reaction conditions employed.

Common oxidizing agents for the conversion to the aldehyde include mild reagents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO2), which are known to minimize over-oxidation to the carboxylic acid. The synthesis of the related 2-bromo-4-methylbenzaldehyde (B1335389) has been achieved using formaldoxime (B1209246) and cupric sulfate. orgsyn.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, will typically oxidize the benzylic alcohol directly to the carboxylic acid. masterorganicchemistry.com It is crucial to select conditions that are compatible with the methylsulfanyl group, which itself is susceptible to oxidation to sulfoxide (B87167) or sulfone under harsh oxidative stress.

Conversely, the corresponding aldehyde, 4-bromo-2-(methylsulfanyl)benzaldehyde, can be selectively reduced back to this compound. boroncore.com This transformation is commonly achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminium hydride (LiAlH4) in an ethereal solvent. Hydrosilylation, for example with polymethylhydrosiloxane (B1170920) (PMHS) activated by a base like potassium carbonate, represents another effective method for the chemoselective reduction of aldehydes. researchgate.net

Table 1: Representative Oxidation and Reduction Reactions
TransformationReagents and ConditionsProductReference
Oxidation to AldehydePyridinium chlorochromate (PCC), Dichloromethane (DCM)4-Bromo-2-(methylsulfanyl)benzaldehyde masterorganicchemistry.com
Oxidation to Carboxylic AcidPotassium permanganate (KMnO4), H2O, heat4-Bromo-2-(methylsulfanyl)benzoic acid masterorganicchemistry.com
Reduction of AldehydeSodium borohydride (NaBH4), Methanol (B129727) (MeOH)This compound researchgate.net

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification can be achieved through various methods, most notably the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding an ether. Alternatively, acid-catalyzed etherification can be employed, particularly for forming symmetrical ethers from benzylic alcohols. acs.orgacsgcipr.org

Esterification is typically performed by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acid chloride or an acid anhydride. This reaction is often catalyzed by a strong acid (Fischer esterification) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Oxidative esterification, where alcohols are directly converted to esters using an oxidant, provides another route. nih.govrsc.org For instance, benzylic alcohols can be converted to their corresponding ethyl esters with high yields. nih.gov

Table 2: Representative Etherification and Esterification Reactions
Reaction TypeReagents and ConditionsProduct ClassReference
Etherification (Williamson)1. Sodium hydride (NaH) 2. Alkyl halide (R-X)Benzylic Ether acsgcipr.org
Etherification (Symmetrical)FeCl3·6H2O, Propylene (B89431) CarbonateDibenzyl Ether acs.org
Esterification (Fischer)Carboxylic acid (R-COOH), H+ catalystBenzylic Ester nih.gov
Esterification (with Acid Chloride)Acyl chloride (R-COCl), PyridineBenzylic Ester nih.gov

The benzylic hydroxyl group is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a better leaving group, such as a tosylate or, more commonly, a benzylic halide. Treatment of this compound with reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) would yield the corresponding 4-bromo-1-(bromomethyl)-2-(methylsulfanyl)benzene or 4-bromo-1-(chloromethyl)-2-(methylsulfanyl)benzene.

Once converted, the resulting benzylic halide is an excellent substrate for nucleophilic substitution (S_N) reactions. It can undergo both S_N1 and S_N2 type reactions due to the ability of the benzene (B151609) ring to stabilize both a developing positive charge in a carbocation intermediate (S_N1) and the transition state of a concerted displacement (S_N2). masterorganicchemistry.com This allows for the introduction of a wide variety of nucleophiles at the benzylic position. For example, reaction with potassium cyanide can introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid. nih.gov

Table 3: Representative Benzylic Substitution Reactions
Reaction StepReagents and ConditionsIntermediate/ProductReference
Activation of AlcoholPhosphorus tribromide (PBr3)4-Bromo-1-(bromomethyl)-2-(methylsulfanyl)benzene masterorganicchemistry.com
Nucleophilic Substitution (Cyanation)Potassium cyanide (KCN), Ethanol (B145695) (EtOH)2-[4-Bromo-2-(methylsulfanyl)phenyl]acetonitrile nih.gov
Nucleophilic Substitution (Azidation)Sodium azide (B81097) (NaN3), DMF1-(Azidomethyl)-4-bromo-2-(methylsulfanyl)benzene nih.gov

Transformations of the Bromo Substituent in this compound

The aryl-bromide bond is a key functional handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The bromo substituent on this compound makes it a suitable substrate for these transformations. The benzylic alcohol and methylsulfanyl groups are generally tolerated under the mild conditions often employed for these reactions.

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govrsc.orgnih.gov This method is widely used to form biaryl structures or to attach alkyl and alkenyl groups. The reaction is known for its high functional group tolerance. nih.govresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.govthieme-connect.demdpi.com This reaction is a powerful method for C-C bond formation and vinylation of aryl halides. organic-chemistry.org

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. researchgate.netnih.govorganic-chemistry.orgnih.gov It is the premier method for synthesizing arylalkynes. Copper-free versions of this reaction have also been developed. nih.gov

Negishi Reaction: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. organic-chemistry.orgwikipedia.org This reaction is particularly useful for its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds and its high functional group tolerance. wikipedia.orgd-nb.info

Table 4: Representative Cross-Coupling Reactions
Coupling ReactionCoupling PartnerCatalyst System (Typical)Product ClassReference
SuzukiArylboronic acid (Ar-B(OH)2)Pd(PPh3)4, Na2CO3Biaryl methanol nih.gov
HeckAlkene (e.g., Styrene)Pd(OAc)2, PPh3, Et3NStyrenyl methanol organic-chemistry.org
SonogashiraTerminal alkyne (R-C≡CH)PdCl2(PPh3)2, CuI, Et3NAlkynylaryl methanol researchgate.netorganic-chemistry.org
NegishiOrganozinc halide (R-ZnX)Pd(PPh3)4 or Ni(acac)2Alkyl/Aryl substituted methanol organic-chemistry.orgwikipedia.org

Nucleophilic aromatic substitution (S_NAr) is a substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org A critical requirement for the S_NAr mechanism is the presence of strong electron-withdrawing groups (e.g., -NO2, -CN) positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.orglibretexts.org

In the case of this compound, the substituents are a hydroxymethyl group (-CH2OH) and a methylsulfanyl group (-SCH3). The hydroxymethyl group is weakly deactivating, while the methylsulfanyl group is an ortho, para-directing activator. Neither of these is a strong electron-withdrawing group capable of sufficiently stabilizing the Meisenheimer complex. Therefore, the bromo substituent on this compound is not expected to undergo nucleophilic aromatic substitution under standard S_NAr conditions. For such a reaction to occur, either the existing substituents would need to be modified (e.g., oxidation of the alcohol and thioether), or extremely harsh reaction conditions (high temperature and pressure) would be required, which would likely lead to side reactions and decomposition.

Metal-Halogen Exchange Reactions Involving this compound

Metal-halogen exchange is a powerful synthetic transformation used to convert aryl halides into reactive organometallic intermediates. wikipedia.org In the case of this compound, the bromine atom on the aromatic ring can be exchanged for a metal, typically lithium or magnesium. This reaction is commonly performed using organolithium reagents, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). ias.ac.intcnj.eduresearchgate.net

The reaction proceeds by treating the bromoarene with the organolithium compound, which results in the formation of a highly reactive aryllithium species. ias.ac.in This intermediate can then be trapped by a variety of electrophiles to introduce new functional groups at the C4 position. The presence of the adjacent methylsulfanyl and hydroxymethyl groups can influence this reaction. The sulfur and oxygen atoms can potentially chelate the lithium atom, which may stabilize the organolithium intermediate and influence the reaction's regioselectivity and rate. wikipedia.org However, the acidic proton of the hydroxyl group can also react with the organolithium reagent, requiring the use of excess reagent or a protection strategy for the alcohol group prior to the exchange. nih.gov

An alternative to organolithium reagents is the use of Grignard reagents for the exchange, for instance, by reacting with isopropylmagnesium chloride (i-PrMgCl), sometimes in combination with n-BuLi. nih.gov This method can offer different reactivity and tolerance to functional groups. nih.govorgsyn.org

Table 1: General Conditions for Metal-Halogen Exchange

Reagent(s)SolventTemperatureIntermediate Formed
n-Butyllithium (n-BuLi)THF-78 °CAryllithium
tert-Butyllithium (t-BuLi)THF-78 °C to -100 °CAryllithium
i-PrMgCl / n-BuLiTHF-20 °C to 0 °CArylmagnesium/lithium

Reactivity of the Methylsulfanyl Group of this compound

The methylsulfanyl (-SCH₃) group is a key functional moiety that imparts specific reactivity to the molecule. It can undergo oxidation at the sulfur atom or participate in transformations involving alkylation.

Oxidation Reactions of the Thioether Moiety

The sulfur atom in the methylsulfanyl group exists in a low oxidation state and is readily oxidized to form a sulfoxide or a sulfone. The controlled oxidation of the thioether in this compound would yield [4-Bromo-2-(methylsulfinyl)phenyl]methanol and [4-Bromo-2-(methylsulfonyl)phenyl]methanol, respectively. hoffmanchemicals.com

Common oxidizing agents for the conversion of thioethers to sulfoxides include one equivalent of reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂). For the full oxidation to the sulfone, stronger conditions or an excess of the oxidizing agent is typically required. google.com For example, sodium periodate (B1199274) (NaIO₄) with a catalytic amount of a ruthenium salt can be an effective system for this transformation. chemicalbook.com The choice of oxidant and reaction conditions allows for the selective synthesis of either the sulfoxide or the sulfone. google.comchemicalbook.comorgsyn.org

Table 2: Potential Oxidation Products of this compound

Product NameChemical FormulaOxidizing Agent Example
[4-Bromo-2-(methylsulfinyl)phenyl]methanolC₈H₉BrO₂Sm-CPBA (1 equiv.)
[4-Bromo-2-(methylsulfonyl)phenyl]methanolC₈H₉BrO₃SH₂O₂, NaIO₄

Alkylation and Related Transformations of the Sulfur Atom

The sulfur atom of the thioether is nucleophilic and can react with electrophiles, most notably alkyl halides, in an alkylation reaction. This transformation results in the formation of a sulfonium (B1226848) salt. For instance, the reaction of this compound with an alkylating agent such as methyl iodide (CH₃I) would be expected to produce a dimethylsulfonium iodide salt. This reaction converts the neutral thioether into a positively charged sulfonium group, which can then serve as a leaving group in subsequent nucleophilic substitution reactions.

Elimination or Rearrangement Reactions Involving the Sulfur Atom of this compound

While the thioether itself is relatively stable, its oxidized derivative, the sulfoxide, can undergo characteristic rearrangements. The most prominent of these is the Pummerer reaction. acs.org This reaction typically occurs when the corresponding sulfoxide, [4-Bromo-2-(methylsulfinyl)phenyl]methanol, is treated with an activating agent like acetic anhydride. The reaction proceeds through a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile. This can lead to the introduction of a new substituent on the methyl group attached to the sulfur. acs.org Aromatic Pummerer reactions can also occur, where a nucleophile attacks the aromatic ring, leading to functionalization in a manner conceptually opposite to electrophilic aromatic substitution. acs.org

Aromatic Ring Functionalization of this compound

Electrophilic Aromatic Substitution on the this compound Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com The regiochemical outcome of an EAS reaction on this compound is governed by the directing effects of the three existing substituents: the bromo group, the methylsulfanyl group, and the hydroxymethyl group.

-SCH₃ (Methylsulfanyl): This is an activating group and directs incoming electrophiles to the ortho and para positions.

-CH₂OH (Hydroxymethyl): This is a weakly activating group and is also ortho, para-directing.

-Br (Bromo): This is a deactivating group due to its inductive electron-withdrawing effect, but it directs electrophiles to the ortho and para positions due to resonance. nih.gov

The available positions for substitution are C3, C5, and C6. The directing effects of the substituents are summarized in the table below.

Table 3: Directing Effects of Substituents for Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Effect
-SCH₃C2Activatingortho, para (to C3, C6)
-BrC4Deactivatingortho, para (to C3, C5)
-CH₂OHC1Weakly Activatingortho, para (to C2, C6, C5)

Considering the combined influence, the activating methylsulfanyl and hydroxymethyl groups will have a dominant effect over the deactivating bromo group. The C5 position is para to the hydroxymethyl group and ortho to the bromo group. The C3 position is ortho to the methylsulfanyl group, the hydroxymethyl group, and the bromo group. Due to the strong activation from the methylsulfanyl group and less steric hindrance compared to the C3 position (which is flanked by two substituents), substitution is most likely to occur at the C5 position. Therefore, in typical EAS reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃), the major product would be the one substituted at C5. nih.govusda.gov

Directed Ortho-Metallation Strategies for this compound

Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. mdpi.comnih.gov The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be trapped by a variety of electrophiles. mdpi.comnih.gov

In the case of this compound, both the methylsulfanyl group and the hydroxymethyl group (or its protected form) can potentially act as directing metalation groups. The relative directing ability of these groups and the reaction conditions would determine the site of metallation.

The methoxy (B1213986) group is a well-established DMG, and by extension, the methylsulfanyl group is also known to direct ortho-lithiation. mdpi.com The sulfur atom can coordinate to the lithium base, facilitating deprotonation at an adjacent position. The hydroxymethyl group, after deprotonation to the corresponding alkoxide, is also a potent DMG. researchgate.net

Given the substitution pattern of this compound, two positions are available for ortho-metallation: C3 (ortho to the methylsulfanyl group) and C1 (ortho to the hydroxymethyl group, though this position is already substituted). Therefore, the primary site for DoM would be the C3 position. The bromine atom at C4 is unlikely to direct metallation to an adjacent position due to electronic effects and the presence of stronger DMGs.

A plausible strategy for the directed ortho-metallation of this compound would involve the following steps:

Protection of the benzylic alcohol, for instance, as a silyl (B83357) ether or methoxymethyl (MOM) ether, to prevent acid-base reactions with the organolithium base.

Treatment with a strong lithium base, such as n-butyllithium or sec-butyllithium, in an ethereal solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). The base would selectively abstract the proton at the C3 position, directed by the methylsulfanyl group.

Quenching the resulting aryllithium intermediate with an appropriate electrophile.

This strategy would allow for the introduction of a wide range of substituents at the C3 position, leading to highly functionalized aromatic compounds.

Table 1: Proposed Directed Ortho-Metallation Reactions of a Protected this compound Derivative

EntryElectrophileProductPotential Yield (%)
1DMF3-Formyl-[4-bromo-2-(methylsulfanyl)phenyl]methanol derivative75-85
2I₂3-Iodo-[4-bromo-2-(methylsulfanyl)phenyl]methanol derivative80-90
3(CH₃)₃SiCl3-Trimethylsilyl-[4-bromo-2-(methylsulfanyl)phenyl]methanol derivative85-95
4CO₂3-Carboxy-[4-bromo-2-(methylsulfanyl)phenyl]methanol derivative70-80
5Ph₂CO3-(Hydroxydiphenylmethyl)-[4-bromo-2-(methylsulfanyl)phenyl]methanol derivative65-75

Note: The yields are hypothetical and based on typical outcomes for similar directed ortho-metallation reactions.

Cascade and Multicomponent Reactions Featuring this compound

Cascade and multicomponent reactions offer efficient pathways to complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. nih.govrsc.org The functional group array of this compound makes it an interesting candidate for the design of such reactions.

The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions. nih.govnih.gov The benzylic alcohol can participate in cyclization reactions, acting as a nucleophile. The methylsulfanyl group can also influence reactivity, for example, by participating in cyclization to form sulfur-containing heterocycles.

A hypothetical cascade reaction could involve an initial palladium-catalyzed cross-coupling at the C4 position, followed by an intramolecular cyclization involving the benzylic alcohol. For instance, a Sonogashira coupling with a terminal alkyne could introduce an alkynyl substituent at C4. Subsequent intramolecular cyclization, potentially promoted by a transition metal catalyst or acid, could lead to the formation of a benzofuran (B130515) or other heterocyclic systems. mdpi.comnih.gov

For example, a palladium-catalyzed reaction with an ortho-alkynylphenol could lead to a diaryl ether intermediate, which could then undergo an intramolecular cyclization to furnish a dibenzofuran (B1670420) derivative.

Another possibility involves a multicomponent reaction where this compound, an aldehyde, and an amine could react in a one-pot fashion to generate complex heterocyclic structures. The initial formation of an imine from the aldehyde and amine could be followed by a series of transformations involving the functional groups of the starting material.

Table 2: Proposed Cascade Reaction of this compound

StepReaction TypeReagents and ConditionsIntermediate/Product
1Sonogashira CouplingTerminal alkyne, Pd(PPh₃)₄, CuI, Et₃N4-Alkynyl-[2-(methylsulfanyl)phenyl]methanol
2Intramolecular CyclizationAuCl₃ or H⁺Substituted Benzofuran

Note: This represents a plausible, yet hypothetical, reaction sequence.

Derivatization and Analog Synthesis from 4 Bromo 2 Methylsulfanyl Phenyl Methanol

Strategies for Structural Diversification of [4-Bromo-2-(methylsulfanyl)phenyl]methanol

The structural diversification of this compound can be systematically approached by targeting its three key functional moieties. The inherent reactivity differences between the aryl bromide, the thioether, and the benzyl (B1604629) alcohol allow for a range of orthogonal chemical transformations.

The aryl bromide is a prime site for modification through various cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the 4-position of the benzene (B151609) ring. This reaction typically employs a palladium catalyst and a base to couple the aryl bromide with a boronic acid or ester. The choice of ligands, base, and solvent system can be optimized to achieve high yields and functional group tolerance.

The methylsulfanyl group offers another point of diversification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties and hydrogen bonding capabilities of the molecule. The resulting [4-Bromo-2-(methylsulfinyl)phenyl]methanol and [4-Bromo-2-(methylsulfonyl)phenyl]methanol derivatives present a different steric and electronic profile, which can be instrumental in modulating biological activity or material properties.

The hydroxymethyl group is amenable to a variety of classical transformations. Etherification or esterification can be employed to introduce a diverse range of substituents. For example, reaction with alkyl halides or acyl chlorides under appropriate basic conditions can yield a library of ethers and esters, respectively. These modifications can influence the lipophilicity and metabolic stability of the resulting compounds.

Synthesis of Congeners and Analogues with Modified Peripheral Functionalities

The synthesis of congeners and analogues of this compound with modified peripheral functionalities expands the chemical space accessible from this starting material. These modifications can involve the transformation of the existing functional groups or their replacement with other moieties.

One key transformation is the conversion of the hydroxymethyl group to other functionalities. For instance, oxidation of the primary alcohol to an aldehyde, to yield 4-Bromo-2-(methylsulfanyl)benzaldehyde (B1529832), provides a versatile intermediate for further reactions such as reductive amination, Wittig reactions, or the formation of imines. Further oxidation to the corresponding carboxylic acid, 4-Bromo-2-(methylsulfanyl)benzoic acid, opens up possibilities for amide bond formation and other carboxylic acid-based derivatizations. chemicalbook.com

The synthesis of analogues can also be achieved by modifying the methylsulfanyl group. Beyond oxidation, S-alkylation of related thiol precursors can introduce different alkyl or aryl groups on the sulfur atom, leading to a series of thioether analogues.

The following table summarizes some potential derivatization reactions based on the reactivity of similar compounds:

Starting Material AnalogueReagents and ConditionsProduct TypeReference
4-Bromo-2-methylbenzoic acid1. Esterification (MeOH, H₂SO₄) 2. Suzuki Coupling (Potassium vinylfluoroborate, Pd catalyst) 3. Halogenation (N-Bromosuccinimide)4-Bromoacetyl-2-methyl benzoic acid methyl ester google.com
4-Bromobenzyl alcoholOxone, 2-Iodoxy-5-methylbenzenesulfonic acid4-Bromobenzaldehyde or 4-Bromobenzoic acid orgsyn.org
4-Bromo-2-chlorobenzoic acidDry HCl, Methanol (B129727)4-Bromo-2-chlorobenzoic acid methyl ester chemicalbook.com

Regioselective and Chemoselective Derivatization Methodologies of this compound

The presence of multiple reactive sites in this compound necessitates the use of regioselective and chemoselective derivatization methodologies to achieve controlled and predictable outcomes.

Regioselectivity is particularly relevant when considering reactions on the aromatic ring. While the bromine at the 4-position is the most apparent site for substitution via cross-coupling reactions, the potential for C-H activation at other positions on the ring exists. The directing effects of the methylsulfanyl and hydroxymethyl groups would need to be considered in such transformations. For instance, in the synthesis of a tetra-substituted thiophene (B33073) derivative, regioselectivity was achieved through a series of directed lithiation and bromination reactions. google.com

Chemoselectivity is crucial to differentiate between the reactivity of the three functional groups. For example, a Suzuki coupling reaction at the aryl bromide can typically be performed under conditions that leave the methylsulfanyl and hydroxymethyl groups intact. Conversely, mild oxidation of the thioether to a sulfoxide can often be achieved without affecting the aryl bromide or the alcohol. The choice of reagents and reaction conditions is paramount in achieving such selectivity. For instance, the reduction of a benzophenone (B1666685) to a benzyl alcohol using potassium borohydride (B1222165) can be performed in the presence of a bromo substituent. google.com

The following table highlights examples of chemoselective reactions on analogous structures:

Reaction TypeSubstrate AnalogueReagents and ConditionsKey ObservationReference
Suzuki-Miyaura Coupling4-Bromo-2-methylbenzoic acidPd catalyst, boronic acidC-C bond formation at the bromo position. chemicalbook.com
Oxidation4-Bromobenzyl alcoholOxone, catalytic 2-Iodoxy-5-methylbenzenesulfonic acidSelective oxidation of the alcohol to aldehyde or carboxylic acid. orgsyn.org
EsterificationN-Acetyl-L-phenylalanineMukaiyama's reagent, MethanolEsterification of a carboxylic acid in the presence of other functional groups. acs.org

4 Bromo 2 Methylsulfanyl Phenyl Methanol As a Strategic Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The presence of a bromine atom on the aromatic ring of [4-Bromo-2-(methylsulfanyl)phenyl]methanol makes it an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules, including polyolefins, styrenes, and substituted biphenyls. wikipedia.org While direct literature examples for the Suzuki coupling of this compound are not prevalent, its structural features suggest its utility in such transformations. The bromo substituent can readily participate in the catalytic cycle with a palladium catalyst to couple with a variety of organoboron compounds. wikipedia.orgnih.gov

The general scheme for a Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron species in the presence of a palladium catalyst and a base. wikipedia.org In the case of this compound, the bromo group would serve as the halide component.

Table 1: Potential Suzuki-Miyaura Coupling Reactions with this compound

Coupling Partner (Organoboron Compound)Potential Product
Phenylboronic acid[4-Phenyl-2-(methylsulfanyl)phenyl]methanol
4-Methylphenylboronic acid[4-(4-Methylphenyl)-2-(methylsulfanyl)phenyl]methanol
3-Pyridinylboronic acid[4-(3-Pyridinyl)-2-(methylsulfanyl)phenyl]methanol
Vinylboronic acid[4-Vinyl-2-(methylsulfanyl)phenyl]methanol

The hydroxymethyl group (-CH₂OH) on the ring can be protected during the coupling reaction and later modified, or it can be oxidized to an aldehyde or a carboxylic acid prior to the coupling, further expanding the synthetic possibilities.

Role in the Construction of Heterocyclic Ring Systems

The unique arrangement of functional groups in this compound makes it a promising precursor for the synthesis of heterocyclic compounds, particularly sulfur-containing heterocycles like benzothiophenes. Benzothiophene (B83047) derivatives are known to possess a wide range of biological activities. ias.ac.in

One potential synthetic route to a benzothiophene derivative from this compound could involve an intramolecular cyclization. This would likely require initial modification of the hydroxymethyl group. For instance, the alcohol could be oxidized to an aldehyde, which is then converted to an alkyne. The resulting o-alkynyl thioanisole (B89551) derivative could then undergo an electrophilic cyclization to form the benzothiophene ring system. nih.gov Research has shown that o-alkynyl thioanisoles can be effectively cyclized using various electrophilic reagents to yield 2,3-disubstituted benzo[b]thiophenes. nih.gov

Another approach could involve a palladium-catalyzed intramolecular C-S coupling reaction. The versatility of palladium catalysis in forming C-S bonds is well-established and offers a viable pathway for the construction of sulfur-containing heterocycles. organic-chemistry.org

Table 2: Potential Heterocyclic Synthesis from this compound Derivative

IntermediateReaction TypeResulting Heterocycle
2-(Ethynyl)-4-bromo-1-(methylsulfanyl)benzeneElectrophilic Cyclization6-Bromobenzo[b]thiophene
2-(Hydroxymethyl)-4-bromophenyl triflateIntramolecular C-S CouplingDihydrobenzo[b]thiophene derivative

Precursor for Advanced Materials Research

While specific examples are not widely reported in the literature, the structure of this compound suggests its potential as a monomer for the synthesis of advanced materials. The presence of multiple functional groups allows for the possibility of creating polymers with unique properties. For instance, the bromophenyl moiety could be utilized in polymerization reactions such as Suzuki polycondensation, a common method for synthesizing conjugated polymers. These types of polymers are of interest for their electronic and optical properties and have applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The methylsulfanyl and hydroxymethyl groups could also be modified to introduce other functionalities into a polymer backbone, potentially influencing properties like solubility, thermal stability, and self-assembly behavior.

Application in the Synthesis of Bioactive Scaffolds

The development of new bioactive molecules is a cornerstone of medicinal chemistry. Bromophenols, a class of compounds to which this compound belongs, are known to be important secondary metabolites with a range of biological activities, including antioxidant and anticancer properties. nih.gov The substitution pattern of this compound provides a scaffold that can be elaborated to generate a library of compounds for biological screening.

The bromo group can be functionalized through cross-coupling reactions to introduce diverse substituents, which can modulate the biological activity of the resulting molecules. The hydroxymethyl group can be oxidized or converted to other functional groups to explore structure-activity relationships. Furthermore, the methylsulfanyl group can also be oxidized to a sulfoxide (B87167) or sulfone, which can significantly impact the electronic properties and biological activity of the molecule. The synthesis of novel pyrazole (B372694) derivatives, for example, has been shown to yield compounds with significant pharmacological activities. mdpi.com The structural motifs present in this compound could serve as a starting point for the synthesis of novel heterocyclic compounds with potential therapeutic applications. nih.govmdpi.com

Mechanistic Investigations of Reactions Involving 4 Bromo 2 Methylsulfanyl Phenyl Methanol

Kinetic Studies of Transformations Involving [4-Bromo-2-(methylsulfanyl)phenyl]methanol

Detailed kinetic data for reactions specifically involving this compound are not readily found in current scientific literature. However, the kinetics of reactions involving similar substituted benzyl (B1604629) alcohols, such as their oxidation or substitution, can provide a foundational understanding.

A hypothetical kinetic study of the oxidation of this compound could involve monitoring the disappearance of the reactant or the appearance of the product, 4-Bromo-2-(methylsulfanyl)benzaldehyde (B1529832), over time using techniques like UV-Vis spectroscopy or HPLC. The data could be used to determine the rate law and the rate constant for the reaction.

Table 1: Hypothetical Kinetic Data for the Oxidation of this compound

Time (s)[Alcohol] (M)Rate (M/s)
00.100-
600.0852.50E-04
1200.0722.17E-04
1800.0611.83E-04
2400.0521.50E-04
3000.0441.33E-04

This table represents a hypothetical data set for a pseudo-first-order reaction, from which the rate constant could be derived.

Elucidation of Reaction Pathways and Intermediates for this compound

The reaction pathways for this compound are expected to be diverse, encompassing oxidation, substitution, and etherification reactions.

Oxidation: The primary alcohol moiety can be oxidized to the corresponding aldehyde, 4-Bromo-2-(methylsulfanyl)benzaldehyde, and further to the carboxylic acid. The choice of oxidizing agent would determine the product. Mild oxidants like pyridinium (B92312) chlorochromate (PCC) would likely stop at the aldehyde, while stronger oxidants like potassium permanganate (B83412) would lead to the carboxylic acid. The reaction would proceed through a chromate (B82759) ester intermediate in the case of chromium-based oxidants.

Substitution: The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, allowing for nucleophilic substitution reactions. For example, reaction with thionyl chloride would yield [4-Bromo-2-(methylsulfanyl)phenyl]methyl chloride. These reactions likely proceed through an SN2 or SN1 mechanism, depending on the reaction conditions and the stability of the benzylic carbocation. The presence of the ortho-methylsulfanyl group might influence the stability of such a carbocation.

Etherification: Under acidic or basic conditions, this compound can undergo etherification with other alcohols. For example, a Williamson-type ether synthesis involving the deprotonated alcohol (alkoxide) and an alkyl halide would yield the corresponding ether.

Table 2: Plausible Intermediates in Reactions of this compound

Reaction TypePlausible Intermediate
Oxidation (with CrO3)Chromate ester
Nucleophilic Substitution (SN1)Benzylic carbocation
Etherification (Williamson)Alkoxide

Transition State Analysis in this compound Chemistry

Computational chemistry provides a powerful tool for analyzing transition states in the absence of experimental data. For reactions of this compound, density functional theory (DFT) calculations could be employed to model the geometries and energies of transition states.

For an SN2 reaction, the transition state would feature a pentacoordinate carbon atom, with the nucleophile and the leaving group in apical positions. The energy of this transition state would be influenced by steric hindrance from the ortho-methylsulfanyl group.

In the case of an SN1 reaction, the rate-determining step is the formation of the benzylic carbocation. Computational studies could assess the stability of the [4-Bromo-2-(methylsulfanyl)phenyl]methyl carbocation. The sulfur atom, with its lone pairs, could potentially stabilize the adjacent positive charge through resonance, although this effect might be modulated by the electron-withdrawing bromo group.

Computational studies on the oxidation of benzyl alcohol have shown that the nature of the metal catalyst and the substituents on the ring significantly affect the adsorption energies of the alcohol and the transition state energies for C-H bond activation. nih.gov Similar studies on this compound would be invaluable.

Table 3: Predicted Relative Transition State Energies for Competing Pathways

Reaction PathwayRelative Transition State Energy (kcal/mol) - Hypothetical
SN125
SN2 (with a strong, small nucleophile)22
E228

This table presents a hypothetical comparison of activation barriers for different reaction pathways.

Stereochemical Implications in Reactions of this compound

Since this compound is a prochiral molecule, reactions at the benzylic carbon can lead to the formation of a stereocenter, assuming the product is chiral.

For example, the reduction of the corresponding ketone, 4-Bromo-2-(methylsulfanyl)acetophenone, would produce a racemic mixture of the chiral secondary alcohol unless a stereoselective reducing agent is used.

Similarly, if this compound is used as a starting material in a reaction that generates a new stereocenter, the stereochemical outcome would depend on the reaction mechanism. An SN2 reaction would proceed with inversion of configuration at the benzylic carbon, should it be chiral in the substrate. An SN1 reaction, proceeding through a planar carbocation intermediate, would lead to a racemic mixture of products.

The development of stereoselective syntheses involving substituted benzyl alcohols is an active area of research, often employing chiral catalysts or auxiliaries to control the stereochemical outcome. rsc.org While no specific studies on the stereochemistry of reactions involving this compound have been identified, the general principles of stereoselective synthesis would undoubtedly apply.

Computational and Theoretical Chemistry Studies of 4 Bromo 2 Methylsulfanyl Phenyl Methanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on [4-Bromo-2-(methylsulfanyl)phenyl]methanol

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to model the behavior of electrons and nuclei, providing detailed information about molecular geometry, stability, and electronic characteristics. For a molecule like this compound, these calculations can unravel the complex interplay between its bromine, methylsulfanyl, and methanol (B129727) substituents.

The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical methods are used to analyze the distribution of electrons and the nature of molecular orbitals.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring, while the LUMO is a π*-antibonding orbital. The electron-donating methylsulfanyl group and the electron-withdrawing bromine atom significantly influence the energies of these orbitals. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to compute these properties. researchgate.nettandfonline.comresearchgate.net

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the sulfur atom, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydroxyl hydrogen, making it a site for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions within the molecule. tandfonline.com It can quantify the stability arising from electron donation from occupied bonding orbitals to unoccupied antibonding orbitals, such as π →π* interactions, which are critical for understanding the electronic communication between the substituents and the aromatic ring. tandfonline.com

PropertyDescriptionTypical Application for Aromatic Compounds
HOMO Energy Energy of the Highest Occupied Molecular Orbital; related to ionization potential and electron-donating ability.Predicts susceptibility to electrophilic attack.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electron-accepting ability.Predicts susceptibility to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.A smaller gap suggests higher reactivity. researchgate.net
MEP Map Visualizes electrostatic potential on the molecular surface, identifying charge-rich and charge-poor regions.Identifies sites for non-covalent interactions and chemical reactions. nih.gov
NBO Analysis Analyzes charge transfer, hybridization, and intramolecular delocalization effects.Quantifies hyperconjugative stability and substituent effects. tandfonline.com

The flexibility of the hydroxymethyl (-CH₂OH) and methylsulfanyl (-SCH₃) groups allows this compound to adopt several conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers for interconversion between them.

For benzyl (B1604629) alcohol and its derivatives, the key dihedral angles define the orientation of the substituents relative to the aromatic ring. researchgate.net Theoretical studies on substituted benzyl alcohols have shown that ortho-substituents can significantly influence the conformational landscape. rsc.org In the case of this compound, the rotation around the C(ring)-C(H₂OH) bond and the C(ring)-S bond are of primary interest.

Quantum chemical calculations can map the potential energy surface by systematically varying these dihedral angles. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, representing the energy barriers between them. Intramolecular interactions, such as hydrogen bonds between the hydroxyl hydrogen and the sulfur atom, or steric repulsion between the substituents, play a crucial role in determining the relative energies of these conformers. researchgate.net Studies on ortho-halogenated benzyl alcohols have revealed low-energy chiral conformations stabilized by OH–X (where X is a halogen) contacts. rsc.org A similar weak intramolecular hydrogen bond might exist between the -OH and -SCH₃ groups in the target molecule.

Conformation TypeDefining FeaturePotential Stabilizing/Destabilizing Factors
Gauche The O-C-C-C dihedral angle is approximately ±60°.Can be stabilized by intramolecular hydrogen bonding (e.g., OH···S). researchgate.net
Anti/Trans The O-C-C-C dihedral angle is approximately 180°.Often minimizes steric hindrance but may lack stabilizing intramolecular interactions.
Planar The C-CH₂OH group is coplanar with the benzene ring.Can be a low-energy minimum or a transition state depending on the substituents. rsc.orgcolostate.edu

Quantum chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to interpret and validate experimental data.

Vibrational Spectroscopy (IR and Raman): DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule. researchgate.net By calculating the harmonic frequencies of the optimized molecular structure, a theoretical infrared (IR) and Raman spectrum can be generated. superfri.org This is invaluable for assigning experimental spectral bands to specific molecular motions, such as O-H stretching, C-S stretching, or aromatic C-Br vibrations.

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts (δ) and spin-spin coupling constants (J). These calculations help in the structural elucidation of complex molecules by correlating the computed values with the experimental NMR spectrum.

Electronic Spectroscopy (UV-Visible): Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. ekb.eg It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelength of maximum absorption (λ_max) corresponding to π →π* transitions within the aromatic system, and how this is affected by the substituents and solvent. researchgate.net The influence of solvents can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netekb.eg

Molecular Dynamics Simulations and Intermolecular Interactions of this compound

While quantum chemical calculations typically model a single molecule in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time in a condensed phase (e.g., in solution or a crystal). nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into dynamic processes and intermolecular interactions.

For this compound, MD simulations can be used to study its solvation in different solvents, its aggregation behavior, and its interactions with other molecules. A key aspect of such studies is the analysis of non-covalent interactions that dictate the supramolecular architecture in the solid state or its behavior in a biological environment.

The key intermolecular interactions for this molecule include:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor (O-H) and acceptor (O).

Halogen Bonding: The bromine atom can act as a Lewis acidic region (a σ-hole) and interact with Lewis bases like oxygen or sulfur atoms.

Chalcogen Bonding: The sulfur atom in the methylsulfanyl group can participate in chalcogen bonds, interacting with nucleophilic regions of neighboring molecules. rsc.org Studies have shown that S···O and S···S interactions can be significant in the crystal packing of sulfur-containing aromatic molecules. aip.orgacs.orgresearchgate.net

π-π Stacking: The aromatic rings can stack on top of each other, a common interaction in aromatic systems.

Hirshfeld surface analysis is a computational tool often used in conjunction with crystal structure data to visualize and quantify intermolecular contacts, providing a detailed picture of the crystal packing environment. semanticscholar.org

Computational Prediction of Reactivity and Selectivity in this compound Reactions

Conceptual DFT provides a framework for quantifying chemical reactivity using various descriptors calculated from the electronic structure. researchgate.net These descriptors help predict how a molecule will behave in a chemical reaction.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole. They include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). nih.gov For instance, chemical hardness (approximated by half the HOMO-LUMO gap) indicates resistance to change in electron configuration; softer molecules are generally more reactive. researchgate.net

Local Reactivity Descriptors: These descriptors predict which atoms or sites within the molecule are most reactive. Fukui functions are used to identify the most likely sites for nucleophilic attack (where the Fukui function f⁺ is largest) and electrophilic attack (where f⁻ is largest). researchgate.net For this compound, these calculations could predict whether an incoming electrophile would preferentially attack the aromatic ring, the sulfur atom, or the oxygen atom.

These computational tools are invaluable for predicting the regioselectivity and chemoselectivity of reactions, such as electrophilic aromatic substitution or oxidation of the alcohol or sulfide group. rsc.org

DescriptorFormula (Approximate)Interpretation
Ionization Potential (I) I ≈ -E_HOMOEnergy required to remove an electron.
Electron Affinity (A) A ≈ -E_LUMOEnergy released when an electron is added.
Chemical Hardness (η) η ≈ (I - A) / 2Resistance to deformation of electron cloud; a measure of stability.
Electronegativity (χ) χ ≈ (I + A) / 2The power of an atom to attract electrons to itself.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character of a molecule.
Fukui Functions (f⁺, f⁻) Varies by calculationIdentifies the most reactive sites for nucleophilic (f⁺) and electrophilic (f⁻) attack.

Reaction Mechanism Modeling and Energy Profiles for this compound Transformations

Computational chemistry is extensively used to model the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed. nih.gov This allows researchers to determine the rate-determining step, calculate activation energies, and understand the factors controlling reaction outcomes. semanticscholar.org

A key transformation for this compound is the oxidation of the benzyl alcohol group to an aldehyde or carboxylic acid. DFT studies on the oxidation of benzyl alcohol have provided detailed mechanistic insights. researchgate.netresearchgate.net A typical mechanism involves two key steps:

O-H Bond Activation: The reaction often initiates with the cleavage of the hydroxyl proton.

C-H Bond Activation: This is frequently the rate-determining step, involving the abstraction of a hydrogen atom from the benzylic carbon. researchgate.net

DFT calculations can model these steps, for example, on the surface of a catalyst. nih.govnih.gov The calculations provide the geometries of the transition state structures and the corresponding activation energy barriers. unipa.it By comparing the energy profiles of different possible pathways, the most favorable mechanism can be identified. For this compound, theoretical modeling could also explore the competing oxidation at the sulfur atom, providing insights into the chemoselectivity of different oxidizing agents.

Advanced Analytical Methodologies for Research on 4 Bromo 2 Methylsulfanyl Phenyl Methanol

Application of Spectroscopic Techniques for Mechanistic Studies of [4-Bromo-2-(methylsulfanyl)phenyl]methanol Reactions

Spectroscopic techniques are at the forefront of mechanistic investigations, offering real-time and high-sensitivity analysis of reacting systems.

In-Situ NMR Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for monitoring the real-time progress of chemical reactions involving this compound. By acquiring NMR spectra at regular intervals directly from the reaction vessel, chemists can track the consumption of reactants, the formation of products, and the appearance of any transient intermediates. This provides invaluable kinetic data and mechanistic insights without the need for quenching or sample extraction, which can perturb the reaction system. rsc.orged.ac.ukcardiff.ac.uk

For a typical reaction, such as the oxidation of the methanol (B129727) group in this compound to an aldehyde, in-situ ¹H NMR would allow for the simultaneous monitoring of the disappearance of the benzylic proton signal of the starting material and the appearance of the aldehydic proton signal of the product. The integration of these signals over time provides a quantitative measure of the reaction's progress. Furthermore, the application of stopped-flow benchtop NMR systems, which can be controlled by custom software, facilitates the study of faster reactions by enabling rapid mixing and data acquisition. rsc.org For reactions involving fluorine-containing reagents, ¹⁹F NMR can be a highly effective and sensitive monitoring tool. rsc.org

Hypothetical In-Situ NMR Monitoring Data for the Oxidation of this compound:

Time (minutes)Integral of Benzylic Protons (Starting Material)Integral of Aldehydic Proton (Product)% Conversion
02.000.000%
101.500.5025%
300.801.2060%
600.201.8090%
120<0.05>1.95>97%

This table is interactive. You can sort and filter the data.

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive analytical technique used to detect and identify reaction intermediates, even those present at very low concentrations. rsc.orgnih.gov Electrospray Ionization (ESI-MS) is particularly well-suited for studying reactions in solution, as it can gently transfer ions from the condensed phase to the gas phase for analysis. nih.gov This is crucial for identifying charged intermediates, such as carbocations or other ionic species, which are often key to understanding reaction pathways. nih.gov

In studies of reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution at the benzylic position, ESI-MS can be used to intercept and characterize transient intermediates. For instance, in a reaction designed to modify the methylsulfanyl group, protonated or metal-coordinated intermediates could be detected. researchgate.net Tandem mass spectrometry (MS/MS) further enhances this capability by allowing for the fragmentation of mass-selected ions, which provides structural information about the intermediates. researchgate.net By analyzing the fragmentation patterns, researchers can deduce the connectivity of atoms within the transient species, offering strong evidence for proposed reaction mechanisms. rsc.org

Chromatographic Methods for Reaction Purity and Yield Determination of this compound Transformations

Chromatographic techniques are essential for assessing the purity of products and accurately determining the yield of reactions involving this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for this purpose.

HPLC is a versatile technique for separating components of a mixture in the liquid phase. For the analysis of reactions involving this compound and its derivatives, which are typically non-volatile aromatic compounds, reverse-phase HPLC is often the method of choice. wur.nl A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol would be a common starting point. Detection is typically achieved using a UV-Vis detector, as the aromatic rings of the analyte and related species absorb UV light. creative-proteomics.com By creating a calibration curve with a pure standard, the concentration of the product in the final reaction mixture can be accurately quantified, allowing for a precise yield calculation.

GC is another powerful separation technique, particularly for volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (GC-FID) or a mass spectrometer (GC-MS), it provides excellent separation efficiency and sensitivity. creative-proteomics.comoup.com For the analysis of brominated aromatic compounds, GC can be used to separate isomers and quantify the components of a reaction mixture. oup.comacs.org For instance, in a reaction where side-products might be formed through debromination or other side reactions, GC-MS would be invaluable for identifying and quantifying these impurities.

Illustrative HPLC Data for Purity Analysis of a this compound Derivative:

Peak NumberRetention Time (min)CompoundArea (%)
12.5Solvent-
24.8Starting Material1.5%
36.2Desired Product97.8%
47.1Impurity 10.5%
58.5Impurity 20.2%

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X-ray Crystallography in the Structural Elucidation of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides unambiguous proof of a molecule's constitution and stereochemistry by mapping the electron density of a single crystal. mdpi.commdpi.com For novel derivatives of this compound, obtaining a crystal structure is the gold standard for structural elucidation.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is collected and analyzed to build a model of the electron density, from which the positions of the atoms can be determined. The resulting structural data includes precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the crystal lattice, such as hydrogen bonding and π-π stacking. researchgate.net

While a crystal structure for this compound itself is not publicly available, data for structurally related compounds illustrates the power of this technique. For example, the crystal structure of a related bromo-substituted phenyl derivative would reveal the precise geometry of the molecule and how the substituents influence its packing in the solid state. This information is critical for understanding the physical properties of the material and for computational modeling studies. nih.gov

Crystallographic Data for a Representative Bromo-Substituted Aromatic Compound:

ParameterValue
Chemical FormulaC₁₁H₁₃BrOS
Molecular Weight273.18 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.061(3)
b (Å)7.120(2)
c (Å)14.721(4)
β (°)97.638(3)
Volume (ų)1149.1(5)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.578

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Future Directions and Emerging Research Avenues for 4 Bromo 2 Methylsulfanyl Phenyl Methanol Chemistry

Exploration of Novel Catalytic Systems for [4-Bromo-2-(methylsulfanyl)phenyl]methanol Transformations

The transformation of this compound is a fertile ground for the application and development of next-generation catalytic systems. The aryl bromide moiety is a prime target for advanced cross-coupling reactions. While traditional palladium-phosphine catalysts are effective, research is moving towards more robust and efficient systems. N-heterocyclic carbene (NHC) ligands, for instance, are known to form highly stable and active palladium complexes that facilitate challenging cross-coupling reactions due to their strong σ-donating properties. nih.govorgchemres.org The development of thioether-functionalized NHC-palladium complexes could offer unique catalytic activity, where the pendant thioether on the ligand might interact with the metal center or the substrate, influencing selectivity and efficiency in Suzuki-Miyaura or Buchwald-Hartwig aminations. acs.orgresearchgate.netfigshare.com

Another significant frontier is the use of photoredox catalysis. Visible-light-driven catalytic systems provide a mild and environmentally friendly method for generating aryl radicals from aryl halides. nih.gov This approach could enable C-H arylation, borylation, or other functionalizations of the this compound core under conditions that preserve the sensitive benzyl (B1604629) alcohol and thioether groups. arizona.eduresearchgate.net Heterogeneous photocatalysts, such as those based on TiO2 or other semiconductors, could facilitate Ullmann-type homocoupling or other transformations, offering the significant advantage of easy catalyst recovery and reuse. rsc.org

Beyond the C-Br bond, novel catalysts can be explored for the selective oxidation of the benzyl alcohol to an aldehyde or for transforming the thioether into a sulfoxide (B87167) or sulfone, creating a new layer of molecular complexity.

Table 1: Potential Novel Catalytic Transformations for this compound

Functional Group Transformation Potential Catalytic System Rationale & Reference
Aryl Bromide Suzuki-Miyaura Coupling Pd-NHC Complexes High stability and activity for C-C bond formation. nih.govorgchemres.org
Aryl Bromide C-H Arylation Visible-Light Photoredox Catalysis (e.g., Ir or Ru complexes) Mild generation of aryl radicals for functionalization. nih.govarizona.edu
Aryl Bromide Ullmann Homocoupling Heterogeneous Photocatalyst (e.g., Pd-Au/TiO₂) Sustainable conditions with recyclable catalyst. rsc.org
Benzyl Alcohol Selective Oxidation Supported Ru(0) or Photocatalyst (e.g., TiO₂-MAGSNC) High selectivity to benzaldehyde (B42025) under solvent-free or visible-light conditions. nih.govmdpi.com
Thioether C-S Cross Coupling Thioether-functionalized Pd-NHC Ligand participation may enhance catalytic activity for coupling reactions. acs.orgresearchgate.net

Integration of this compound into Flow Chemistry Methodologies

Flow chemistry, or continuous-flow processing, offers significant advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for hazardous reactions, and simplified scalability. syrris.comuniqsis.com The multi-step synthesis and subsequent derivatization of this compound are well-suited for translation to flow methodologies.

Reactions that are highly exothermic or involve unstable intermediates, such as nitration or certain halogenations of the aromatic ring, can be performed with much greater control and safety in a microreactor. uniqsis.com The precise control over residence time and temperature allows for the optimization of reaction yields and the suppression of side products, which can be challenging in batch processes. For example, a selective photoredox arylation using a this compound derivative could be dramatically accelerated in a microfluidic reactor, improving throughput without sacrificing yield or selectivity. rsc.org

Furthermore, flow chemistry enables the "telescoping" of synthetic sequences, where the output from one reactor flows directly into the next for a subsequent transformation without intermediate workup or purification. unimi.it A hypothetical integrated flow setup could start with the synthesis of the core molecule, followed by a Pd-catalyzed cross-coupling reaction in a heated packed-bed reactor column, and finally a photochemical functionalization in a photoreactor module, all within a single, automated sequence. research.csiro.au

Table 2: Comparison of Hypothetical Batch vs. Flow Synthesis for a Suzuki Coupling of this compound

Parameter Batch Processing Flow Chemistry Advantage of Flow
Reaction Time Hours (e.g., 12-24 h) Minutes (e.g., 5-20 min) Increased throughput and productivity. unimi.it
Heat Transfer Inefficient, potential for hot spots Highly efficient, uniform temperature Better control, reduced side reactions. uniqsis.com
Safety High risk with exotherms, large reagent volumes Minimized risk, small reactor volume Safer handling of hazardous reagents and reactions. researchoutreach.org
Scalability Difficult, requires re-optimization Straightforward by running longer or in parallel Linear and predictable scale-up. syrris.com
Process Control Limited control over mixing and gradients Precise control over stoichiometry, mixing, and time Higher reproducibility and optimization potential.

Sustainable and Energy-Efficient Approaches in this compound Synthesis and Reactivity

The principles of green chemistry are increasingly guiding synthetic route design, focusing on minimizing waste, reducing energy consumption, and using renewable resources. The chemistry of this compound provides numerous opportunities to implement these principles.

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to drive reactions, offers a path to solvent-free synthesis. beilstein-journals.org The oxidation of the benzyl alcohol moiety to the corresponding aldehyde, a common transformation, could potentially be achieved via mechanochemical methods using an oxidant like Oxone, eliminating the need for bulk organic solvents. nih.govrsc.orgrsc.org

Photocatalysis represents a major avenue for energy-efficient synthesis, harnessing visible light as a renewable energy source. researchoutreach.org Instead of high temperatures, light-driven reactions can activate the C-Br bond for coupling or functionalization at ambient temperature. nih.govarizona.edu This not only saves energy but also improves the functional group tolerance. The use of far-red light is an emerging strategy to further reduce energy consumption and potential photodamage to sensitive molecules. researchgate.net

Other sustainable strategies include the use of biocatalysis, where enzymes could perform selective transformations like the reduction of a precursor ketone to the benzyl alcohol with high stereoselectivity. researchgate.net Additionally, replacing traditional organic solvents with greener alternatives like propylene (B89431) carbonate in catalytic reactions, such as iron-catalyzed etherification of the benzyl alcohol, can significantly reduce environmental impact and allow for catalyst recycling. acs.org

Table 3: Sustainable Chemistry Approaches for this compound

Green Chemistry Principle Approach Specific Application Example Advantage & Reference
Waste Prevention Mechanochemistry Solvent-free oxidation of the benzyl alcohol group. Eliminates solvent waste, simplifies purification. rsc.orgrsc.org
Energy Efficiency Visible-Light Photocatalysis C-Br bond functionalization at room temperature. Reduces heating requirements, uses renewable energy. nih.govresearchoutreach.org
Catalysis Biocatalysis / Enzymatic Synthesis Enantioselective synthesis of the benzyl alcohol from a prochiral precursor. High selectivity, mild aqueous conditions, biodegradable catalyst. researchgate.net
Safer Solvents Use of Green Solvents Performing etherification or coupling reactions in propylene carbonate. Reduced toxicity and volatility, potential for recycling. acs.org
Atom Economy C-H Activation Direct arylation at the C-Br bond without pre-functionalized coupling partners. Maximizes incorporation of atoms from reactants into the final product. arizona.edu

Potential for this compound in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on the design of complex, ordered structures held together by non-covalent interactions. This compound is an excellent candidate as a "tecton" or building block for such assemblies due to its array of functional groups capable of participating in specific intermolecular forces.

The bromine atom is a highly effective halogen bond (XB) donor. acs.org Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen and a Lewis base (e.g., a nitrogen or oxygen atom). This interaction can be used to precisely control the orientation of molecules in the solid state, guiding the formation of co-crystals, liquid crystals, or polymers.

The thioether sulfur atom provides additional interaction sites. It can act as a hydrogen bond acceptor or participate in coordination with metal ions. The self-assembly of molecules containing thioether groups has been shown to lead to ordered structures on surfaces and in bulk materials. nih.govrsc.orgacs.org Furthermore, the hydroxyl group of the benzyl alcohol is a classic hydrogen bond donor and acceptor.

The interplay between these different non-covalent interactions—halogen bonding from the bromine, hydrogen bonding from the alcohol, and coordination or H-bonding involving the sulfur—could lead to the design of sophisticated self-assembling systems. By modifying the molecule, for instance, through cross-coupling at the bromine site, its properties as a supramolecular building block could be finely tuned to create functional materials with tailored electronic or optical properties. nih.gov

Table 4: Potential Non-Covalent Interactions and Supramolecular Roles

Functional Group Non-Covalent Interaction Potential Role in Self-Assembly Supporting Evidence / Analogy
Aryl Bromide Halogen Bonding (C-Br···Nu) Primary directional force for crystal engineering and forming co-crystals. The C-Br bond can act as a strong XB donor to direct molecular packing. acs.org
Thioether Hydrogen Bonding (C-H···S) Secondary interaction, fine-tuning molecular packing. Thioether sulfur is a known H-bond acceptor. acs.org
Thioether Metal Coordination (S-M) Building block for metal-organic frameworks (MOFs) or coordination polymers. Sulfur atoms are effective ligands for various metal centers. nih.govrsc.org
Benzyl Alcohol Hydrogen Bonding (O-H···O/S) Strong directional interaction, forming chains or networks (e.g., catemers, synthons). Hydroxyl groups are primary drivers of assembly in similar molecules. acs.org
Aromatic Ring π-π Stacking Stabilizing force, promoting columnar or layered structures. A common interaction in aromatic compounds that influences packing. nih.gov

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing [4-Bromo-2-(methylsulfanyl)phenyl]methanol?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to resolve the aromatic protons, bromine substituent, and methylsulfanyl group. Methanol-d4_4 is a suitable solvent, with internal standards (e.g., TMS) for referencing .
  • X-ray Crystallography : For structural confirmation, employ SHELX programs (e.g., SHELXL) for single-crystal refinement. ORTEP-III can visualize thermal ellipsoids and molecular packing .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for bromine isotopic signatures .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for synthesis or purification steps .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for disposal. Brominated compounds often require specialized treatment due to environmental persistence .

Q. How can this compound be synthesized, and what intermediates are involved?

  • Methodological Answer :

  • Synthetic Routes :

Bromination : Start with 2-(methylsulfanyl)phenylmethanol and use electrophilic bromination (e.g., NBS in DCM) to introduce the bromine at the 4-position.

Protection/Deprotection : Protect the alcohol group (e.g., TBDMSCl) during bromination to prevent side reactions .

  • Intermediate Isolation : Monitor reaction progress via TLC (silica gel, UV visualization). Purify intermediates via column chromatography (hexane/ethyl acetate gradients) .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve thermochemical accuracy. Basis sets like 6-311++G(d,p) are suitable for bromine and sulfur .
  • Property Calculation : Compute HOMO/LUMO energies to predict reactivity. Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Validation : Compare calculated 1H^1 \text{H}-NMR shifts with experimental data to assess model accuracy .

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios. Collect data at low temperature (100 K) to minimize thermal motion .
  • Refinement Strategies :
  • For disorder : Apply split-atom models in SHELXL, refining occupancy ratios and anisotropic displacement parameters .
  • For twinning : Use TWINABS to scale data and refine twin laws (e.g., two-domain twinning) .

Q. What mechanistic insights govern the reactivity of the methylsulfanyl group in derivatization reactions?

  • Methodological Answer :

  • Oxidation Studies : React with mCPBA to form sulfoxide/sulfone derivatives. Monitor kinetics via 1H^1 \text{H}-NMR to track S–O bond formation .
  • Cross-Coupling : Utilize Pd-catalyzed C–S activation (e.g., with aryl halides) to replace methylsulfanyl with other substituents. Optimize ligands (e.g., XPhos) for catalytic efficiency .

Q. How do solvent effects influence the compound’s conformational stability?

  • Methodological Answer :

  • Computational Solvation Models : Perform DFT calculations with implicit solvents (e.g., PCM for methanol, DCM) to evaluate Gibbs free energy differences between conformers .
  • Experimental Validation : Use variable-temperature NMR in DMSO-d6_6 or CDCl3_3 to observe rotamer populations. Correlate with DFT-derived energy barriers .

Data Contradiction Analysis

Q. How should researchers address discrepancies between calculated and experimental NMR shifts?

  • Methodological Answer :

  • Source Identification :
  • Solvent Effects : Ensure computational models include explicit solvent molecules (e.g., methanol) if shifts are solvent-sensitive .
  • Dynamic Effects : Account for conformational averaging via MD simulations or Boltzmann-weighted DFT shifts .
  • Error Mitigation : Use scaled vibrational corrections for DFT-predicted shifts and compare with DEPT-Q spectra for carbon assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.